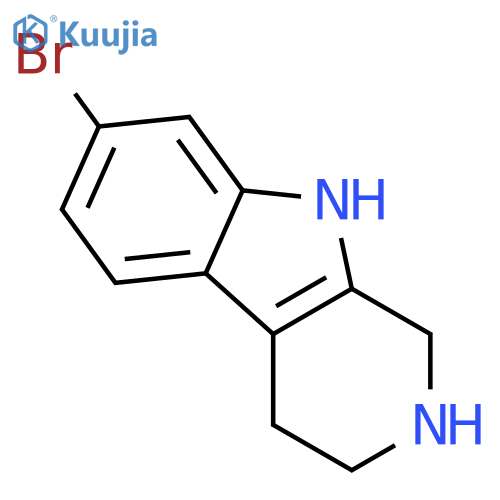Cas no 108061-47-8 (7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole)

108061-47-8 structure
商品名:7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole
CAS番号:108061-47-8
MF:C11H11BrN2
メガワット:251.122441530228
MDL:MFCD21337853
CID:839264
PubChem ID:10037784
7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole 化学的及び物理的性質
名前と識別子
-
- 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 1H-Pyrido[3,4-b]indole, 7-bromo-2,3,4,9-tetrahydro-
- AK-87294
- ANW-65970
- CHEBI:100402
- CHEMBL441891
- CTK8C1152
- DNC011658
- SureCN3476066
- 7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole
- EN300-1116928
- SCHEMBL3476066
- DTXSID00434588
- PD183081
- CS-0035300
- XAHAQVIJZAMMLO-UHFFFAOYSA-N
- AKOS016005623
- DB-253602
- BDBM50136507
- 7-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline
- TQ0173
- CS-WAA0033
- CS-15602
- 7-BROMO-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
- 108061-47-8
-
- MDL: MFCD21337853
- インチ: InChI=1S/C11H11BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2
- InChIKey: XAHAQVIJZAMMLO-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C1Br)NC3=C2CCNC3
計算された属性
- せいみつぶんしりょう: 250.01056g/mol
- どういたいしつりょう: 250.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR361740-250mg |
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
108061-47-8 | >98% | 250mg |
£367.00 | 2025-02-20 | |
| Cooke Chemical | BD8465547-1g |
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
108061-47-8 | 95+% | 1g |
RMB 5600.00 | 2025-02-21 | |
| Enamine | EN300-1116928-0.1g |
7-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole |
108061-47-8 | 95% | 0.1g |
$399.0 | 2023-10-27 | |
| A2B Chem LLC | AE22487-250mg |
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
108061-47-8 | >98% | 250mg |
$1785.00 | 2024-04-20 | |
| A2B Chem LLC | AE22487-1g |
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
108061-47-8 | >98% | 1g |
$1910.00 | 2024-04-20 | |
| Apollo Scientific | OR361740-100mg |
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
108061-47-8 | >98% | 100mg |
£220.00 | 2025-02-20 | |
| Apollo Scientific | OR361740-1g |
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
108061-47-8 | >98% | 1g |
£734.00 | 2025-02-20 | |
| Alichem | A029184958-1g |
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
108061-47-8 | 95% | 1g |
$1227.20 | 2023-09-04 | |
| Enamine | EN300-1116928-0.05g |
7-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole |
108061-47-8 | 95% | 0.05g |
$268.0 | 2023-10-27 | |
| Enamine | EN300-1116928-2.5g |
7-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole |
108061-47-8 | 95% | 2.5g |
$2415.0 | 2023-10-27 |
7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole 関連文献
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
108061-47-8 (7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole) 関連製品
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:108061-47-8)7-bromo-1H,2H,3H,4H,9H-pyrido3,4-bindole

清らかである:99%
はかる:50mg
価格 ($):424.0